2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound known for its significant biological activity. It is often referred to in scientific literature for its role as a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, which is crucial in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps, starting from the appropriate benzothiophene derivative. The key steps include:
Formation of the benzothiophene core: This is typically achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the oxane ring: This is achieved through glycosylation reactions, where the hydroxymethyl group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Purification steps: such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxymethyl group.
Reduction: This can be applied to the benzothiophene core to alter its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups to the benzothiophene core .
Scientific Research Applications
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of drugs for treating type 2 diabetes mellitus due to its role as an SGLT2 inhibitor.
Industry: Employed in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by inhibiting the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. By blocking this protein, the compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Empagliflozin
Uniqueness
Compared to these similar compounds, 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol has a unique benzothiophene core, which contributes to its selectivity and potency as an SGLT2 inhibitor .
Properties
IUPAC Name |
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWIQIYAXSLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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